3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-hexyl-7,8-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)11-8-9-13(17)14(18)15(11)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMMQGQHGLTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dihydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Biological Activities
1.1 Antioxidant Properties
Numerous studies have highlighted the antioxidant capabilities of flavonoids, including 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. Research indicates that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that flavonoids exhibit significant antioxidant activity through various mechanisms, including metal chelation and radical scavenging .
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | Journal of Agricultural and Food Chemistry |
| Quercetin | 15 | Journal of Agricultural and Food Chemistry |
| Vitamin C | 30 | Journal of Agricultural and Food Chemistry |
Pharmacological Applications
2.1 Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.
Case Study:
A study conducted on animal models indicated that this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli .
Material Science Applications
3.1 Photovoltaic Materials
Recent research has explored the application of flavonoids in organic photovoltaics (OPVs). The unique electronic properties of this compound make it a suitable candidate for use as a light-harvesting material in solar cells.
Case Study:
An experimental study demonstrated that incorporating this compound into OPV devices improved energy conversion efficiencies due to its ability to absorb light effectively across a broad spectrum .
Synthesis and Structural Variants
The synthesis of this compound can be achieved through various chemical reactions involving flavonoid precursors. Understanding its structural variants is essential for optimizing its applications in different fields.
Data Table: Synthesis Pathways
Mechanism of Action
The mechanism of action of 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chromen-2-one ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
7,8-Dihydroxy-4-methyl-2H-chromen-2-one (Compound 21)
- Structure : Lacks the hexyl group at position 3.
- Properties: Melting point 240–242°C, yield 81% via recrystallization from methanol .
- Activity: Similar core structure but reduced lipophilicity due to the absence of the hexyl chain.
- Key Difference : The hexyl group in the target compound enhances membrane permeability and hydrophobic interactions with biological targets.
8-Hydroxy-4-methyl-2H-chromen-2-one (Compound 22)
- Structure : Single hydroxy group at position 8 (vs. 7,8-dihydroxy in the target).
- Properties : Lower melting point (169–172°C) due to reduced hydrogen bonding .
- Activity : Shows weaker anti-adipogenic effects (IC₅₀ >26 µM) compared to the target compound (IC₅₀ ~10 µM) . The absence of the 7-hydroxy group diminishes SCD-1 inhibition .
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
- Structure : Phenyl substituent at position 4 instead of methyl.
- Properties: Molecular formula C₁₅H₁₀O₄ .
- Activity: No direct anti-obesity data, but phenyl groups in coumarins are associated with enhanced antimicrobial and antitumor activities .
3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
5,7-Dihydroxy-4-propyl-2H-chromen-2-one
- Structure : Dihydroxy groups at positions 5 and 7; propyl at position 4.
- Activity : Demonstrates antimicrobial and antitumor properties . The shifted hydroxy positions alter antioxidant capacity compared to 7,8-dihydroxy isomers .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
3-Hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the neoflavone class, is derived from the coumarin structure. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant , antimicrobial , and potential anticancer properties. The unique combination of hydroxyl and hexyl groups enhances its solubility and reactivity, making it a subject of interest in various scientific fields.
The molecular formula for this compound is . Its structure features a chromenone ring with hydroxyl substituents at positions 7 and 8, and a hexyl group at position 3.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 302.37 g/mol |
| Melting Point | 140-141 °C |
| UV Absorption (λmax) | 263 nm, 320 nm |
| IR (KBr) | νmax: 3436 (OH), 1672 (C=O) cm⁻¹ |
Synthesis
The synthesis of this compound typically involves the reaction of 7,8-dihydroxy-4-methylcoumarin with hexyl bromide in the presence of a base like potassium carbonate. This method allows for the introduction of the hexyl group, which enhances the compound's solubility and reactivity.
Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties by scavenging free radicals. The mechanism involves the formation of hydrogen bonds with reactive species, which mitigates oxidative stress in biological systems.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Recent investigations into coumarin derivatives have highlighted their anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against several cancer cell lines, including HepG2 and MDA-MB-231. The mechanism may involve inducing apoptosis through increased reactive oxygen species (ROS) levels within cancer cells .
Study on Antioxidant Activity
A study assessing the antioxidant capacity of various neoflavones found that 3-hexyl derivatives exhibited superior activity compared to their non-substituted counterparts. The evaluation used DPPH and ABTS assays to quantify radical scavenging activity.
Antimicrobial Efficacy Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Activity Evaluation
In a study involving multiple cancer cell lines, derivatives similar to this compound showed IC50 values ranging from 3.05 μM to 5.82 μM against HepG2 and A2780 cells. These findings suggest that the structural modifications enhance the cytotoxic potential against specific cancer types .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals.
- Antimicrobial Action : Disruption of microbial cell membranes through interaction with lipid components.
- Anticancer Effects : Induction of apoptosis via ROS accumulation in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
Core Coumarin Formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the chromen-2-one scaffold.
Alkylation : Introduction of the hexyl group via nucleophilic substitution or Friedel-Crafts alkylation. For hydroxyl protection, tert-butyldimethylsilyl (TBS) groups are often used to prevent side reactions.
Deprotection : Final cleavage of protecting groups using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.
Q. Optimization Strategies :
- Temperature Control : Maintaining 60–80°C during alkylation improves regioselectivity.
- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity .
Q. Table 1: Representative Yields for Analogous Coumarins
| Compound | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 7,8-Dihydroxy-4-methyl analog | 92 | 95 | |
| Benzyl-substituted derivative | 85 | 97 |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.3–7.3 ppm, hydroxyls at δ 9.5–10.5 ppm).
- ¹³C NMR : Confirms carbonyl (δ ~160–180 ppm) and alkyl chain signals (δ 20–35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₂O₅: 307.1542) .
- X-ray Crystallography : Resolves stereochemistry using SHELX programs (e.g., SHELXL97 for refinement) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : 3T3-L1 preadipocytes (used in antiadipogenesis assays) may respond differently than primary adipocytes due to metabolic heterogeneity.
- Assay Conditions : Differences in differentiation inducers (e.g., MDI cocktail in vs. rosiglitazone) alter signaling pathways.
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of hydroxyl groups) affects dose-response curves.
Q. Strategies for Consistency :
Standardize Protocols : Use identical differentiation protocols and serum batches.
Dose-Response Validation : Test multiple concentrations (e.g., 10–100 µM) to account for threshold effects.
Structural Confirmation : Verify compound integrity post-assay via LC-MS .
Q. Table 2: Bioactivity Data Comparison
| Study | IC₅₀ (µM) | Model | Key Finding |
|---|---|---|---|
| Mukhtar et al. | 26.46 | 3T3-L1 cells | SCD-1 suppression at 50 µM |
| Analog Study | 37.79 | Primary adipocytes | Reduced lipid accumulation |
Q. What methodologies are used to elucidate the molecular targets and pathways involved in its anti-obesity effects?
Methodological Answer:
- Transcriptomics : RNA sequencing of treated adipocytes identifies downregulated genes (e.g., SCD-1, PPARγ) .
- Western Blotting : Quantifies protein expression changes (e.g., SCD-1 suppression at 50 µM ).
- Molecular Docking : Predicts binding affinity to targets like AMPK or PPARγ using AutoDock Vina.
- Gene Knockdown : siRNA-mediated silencing of candidate targets (e.g., SCD-1) validates mechanistic roles .
Q. Critical Considerations :
Q. How can structural modifications enhance the compound’s bioavailability while retaining bioactivity?
Methodological Answer:
- Prodrug Design : Esterification of hydroxyl groups improves intestinal absorption.
- Lipidization : Addition of PEG chains or liposomal encapsulation enhances aqueous solubility.
- SAR Studies : Systematic substitution at positions 3 (hexyl) and 7,8 (hydroxyls) identifies tolerance for bulkier groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
